molecular formula C12H13N3O B1490764 [3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine CAS No. 1428233-54-8

[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine

Cat. No.: B1490764
CAS No.: 1428233-54-8
M. Wt: 215.25 g/mol
InChI Key: CFLPKHHXHAORPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides occurs at the exocyclic nitrogen atom with formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo . By treatment of the latter with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides are formed .


Molecular Structure Analysis

The structures of the compounds synthesized were determined via 1H NMR spectroscopy and X-ray diffraction .


Chemical Reactions Analysis

The interaction of compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a 5:1 ratio .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 232.67 g/mol. It is a powder at room temperature .

Scientific Research Applications

Synthesis and Properties

  • A significant body of work has focused on the synthesis of imidazo[2,1-c][1,4]oxazin derivatives. For example, Demchenko et al. (2003) established the condensation process for creating 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides, further transformed by acetic anhydride to form 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides. The compounds' structures were elucidated through 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).

Heterocyclic Systems and Their Derivatives

  • Nagarapu and Ravirala (2000) described the synthesis and physical properties of a novel heterocyclic system, benzo[b]imidazo[2',1':2,3][1,3]thiazolo[4,5-e]oxazine, through reactions involving phenacyl bromide. This study adds to the understanding of the diverse chemical behaviors and applications of imidazo-oxazin derivatives (Nagarapu & Ravirala, 2000).

Advanced Synthesis Techniques

  • Research has also delved into the development of efficient synthesis methods for imidazo-related compounds. Sadek et al. (2018) introduced a green, multi-component one-pot synthesis approach for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, showcasing the potential for environmentally friendly synthesis techniques in creating these complex molecules (Sadek et al., 2018).

Structural and Functional Studies

  • Studies on the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate and its derivatives by Govindaraj et al. (2014) provide insights into the molecular conformation, aiding in the understanding of the chemical and physical properties of these compounds. Such knowledge is crucial for the application of these substances in various scientific fields (Govindaraj et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-3-1-2-9(6-10)11-7-14-12-8-16-5-4-15(11)12/h1-3,6-7H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLPKHHXHAORPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
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[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
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[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine

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